Synthesis and Characterization of N,O-Bis-(4-chlorobenzoyl)tyramine: A Technical Guide
Synthesis and Characterization of N,O-Bis-(4-chlorobenzoyl)tyramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N,O-Bis-(4-chlorobenzoyl)tyramine. This compound serves as a key intermediate in the synthesis of various compounds of pharmaceutical interest. This document outlines a detailed experimental protocol for its synthesis via the acylation of tyramine, presents its key physicochemical properties, and discusses its spectroscopic characterization. Furthermore, this guide explores the compound's link to the peroxisome proliferator-activated receptor (PPAR) signaling pathway, owing to its role as a precursor to the pan-PPAR agonist, bezafibrate.
Introduction
N,O-Bis-(4-chlorobenzoyl)tyramine is a di-acylated derivative of tyramine, a naturally occurring monoamine. The introduction of two 4-chlorobenzoyl groups significantly alters the molecule's polarity and chemical reactivity, making it a valuable synthon in medicinal chemistry. Its primary significance lies in its role as a key intermediate in the manufacturing of bezafibrate, a well-established lipid-lowering agent.[1] Understanding the synthesis and characterization of N,O-Bis-(4-chlorobenzoyl)tyramine is therefore crucial for the development and optimization of synthetic routes to bezafibrate and other related pharmaceutical compounds.
Physicochemical Properties
A summary of the key physicochemical properties of N,O-Bis-(4-chlorobenzoyl)tyramine is presented in Table 1.
Table 1: Physicochemical Properties of N,O-Bis-(4-chlorobenzoyl)tyramine
| Property | Value | Reference(s) |
| IUPAC Name | [4-[2-[(4-chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate | [2][3] |
| Synonyms | N and O-Bis-(4-chlorobenzoyl)tyramine, 4-(2-(4-Chlorobenzamido)ethyl)phenyl 4-chlorobenzoate | [4][5] |
| CAS Number | 41859-56-7 | [6] |
| Molecular Formula | C₂₂H₁₇Cl₂NO₃ | [6] |
| Molecular Weight | 414.28 g/mol | [4][6] |
| Appearance | Solid (predicted) | - |
| Storage | +5°C | [4] |
Synthesis of N,O-Bis-(4-chlorobenzoyl)tyramine
The synthesis of N,O-Bis-(4-chlorobenzoyl)tyramine is achieved through the di-acylation of tyramine with 4-chlorobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, involves the treatment of tyramine with an excess of the acylating agent in the presence of a base to facilitate the acylation of both the amino and hydroxyl functional groups.
Experimental Protocol
The following protocol is adapted from established synthetic procedures for bezafibrate intermediates.
Materials:
-
Tyramine
-
4-Chlorobenzoyl chloride
-
Pyridine (dry)
-
Ice
-
Dilute Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Acetone
Procedure:
-
In a suitable reaction vessel, dissolve tyramine (1 equivalent) in dry pyridine (a sufficient volume to ensure dissolution).
-
To this solution, add 4-chlorobenzoyl chloride (at least 2 equivalents) dropwise over a period of 10 minutes, maintaining the reaction temperature with appropriate cooling.
-
After the addition is complete, pour the reaction mixture into a beaker containing a mixture of ice and water.
-
The precipitated solid, N,O-Bis-(4-chlorobenzoyl)tyramine, is collected by filtration.
-
The crude product is then washed sequentially with dilute HCl, water, and a NaHCO₃ solution to remove any unreacted starting materials and byproducts.
-
The washed product is dried thoroughly.
-
For further purification, the crude N,O-Bis-(4-chlorobenzoyl)tyramine can be recrystallized from acetone to yield the pure product.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[3][7]
-
Pyridine is a flammable and toxic liquid; handle with care.
-
4-Chlorobenzoyl chloride is corrosive and lachrymatory; avoid inhalation and contact with skin.
-
Hydrochloric acid is corrosive; handle with appropriate caution.
Synthesis Workflow
Caption: Synthetic workflow for N,O-Bis-(4-chlorobenzoyl)tyramine.
Spectroscopic Characterization
Predicted ¹H and ¹³C NMR Data
The predicted Nuclear Magnetic Resonance (NMR) data is summarized in Table 2. These predictions are based on established chemical shift values for similar structural motifs.[8][9][10][11][12]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Assignment | Predicted ¹H Chemical Shift (δ) | Predicted ¹³C Chemical Shift (δ) |
| Ethyl Bridge (-CH₂-CH₂-) | ~2.9-3.1 (t), ~3.6-3.8 (m) | ~35, ~41 |
| Aromatic CH (Tyramine Moiety) | ~7.1-7.3 (d), ~7.3-7.5 (d) | ~121, ~130 |
| Aromatic C-O (Tyramine Moiety) | - | ~150 |
| Aromatic C-CH₂ (Tyramine Moiety) | - | ~137 |
| Aromatic CH (4-chlorobenzoyl x2) | ~7.4-7.6 (d), ~7.8-8.0 (d) | ~129, ~131 |
| Aromatic C-Cl (4-chlorobenzoyl x2) | - | ~138 |
| Aromatic C-C=O (4-chlorobenzoyl x2) | - | ~132 |
| Amide Carbonyl (N-C=O) | - | ~166 |
| Ester Carbonyl (O-C=O) | - | ~165 |
| Amide N-H | ~8.5-8.8 (t) | - |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. Multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), m (multiplet).
Predicted Infrared (IR) Spectroscopy Data
The predicted characteristic absorption bands in the Infrared (IR) spectrum are presented in Table 3.[13][14][15][16]
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3300-3500 (medium) |
| C-H (Aromatic) | Stretching | 3000-3100 (medium) |
| C-H (Aliphatic) | Stretching | 2850-3000 (medium) |
| C=O (Ester) | Stretching | 1735-1750 (strong) |
| C=O (Amide I) | Stretching | 1650-1680 (strong) |
| C=C (Aromatic) | Stretching | 1450-1600 (medium, multiple bands) |
| N-H (Amide II) | Bending | 1510-1550 (medium) |
| C-O (Ester) | Stretching | 1100-1300 (strong) |
| C-Cl | Stretching | 600-800 (strong) |
Predicted Mass Spectrometry Fragmentation
The predicted major fragmentation pathways in Mass Spectrometry (MS) are outlined in Table 4.[2][17][18][19][20]
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment | Fragmentation Pathway |
| 413/415/417 | [M+H]⁺ | Molecular ion peak with isotopic pattern for two chlorine atoms. |
| 274/276 | [M - C₇H₄ClO]⁺ | Loss of a 4-chlorobenzoyl radical from the ester group. |
| 139/141 | [C₇H₄ClO]⁺ | 4-chlorobenzoyl cation. |
| 120 | [C₈H₁₀N]⁺ | Cleavage of the amide bond, fragment containing the tyramine backbone. |
Biological Context: Link to PPAR Signaling
N,O-Bis-(4-chlorobenzoyl)tyramine is a direct precursor to bezafibrate, a fibrate drug used to treat hyperlipidemia.[21] Bezafibrate is known to be a pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs), with activity towards PPARα, PPARγ, and PPARδ subtypes.[22][23] The activation of these nuclear receptors plays a crucial role in the regulation of lipid and glucose metabolism.[24][25]
The primary mechanism of action of bezafibrate involves the activation of PPARα, which leads to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[26] PPARα activation enhances fatty acid oxidation and increases the expression of genes involved in lipoprotein lipase activity.[27] Additionally, bezafibrate's agonism at PPARγ contributes to improved insulin sensitivity.[22] The PPARα-MDR3-phospholipid secretion pathway has also been implicated in the therapeutic effects of bezafibrate.[28]
Given that N,O-Bis-(4-chlorobenzoyl)tyramine is a key intermediate in bezafibrate synthesis, its biological relevance is intrinsically linked to the downstream effects of bezafibrate on the PPAR signaling pathway.
PPAR Signaling Pathway
Caption: Role of Bezafibrate, derived from N,O-Bis-(4-chlorobenzoyl)tyramine, in PPAR signaling.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of N,O-Bis-(4-chlorobenzoyl)tyramine. The outlined synthetic protocol offers a clear and concise method for its preparation. While experimental spectroscopic data is not widely available, the predicted NMR, IR, and MS data provide a solid foundation for the characterization of this important pharmaceutical intermediate. Its connection to the PPAR signaling pathway, through its role as a precursor to bezafibrate, underscores its significance in the development of therapies for metabolic disorders. This guide serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
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